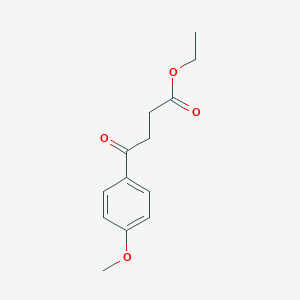

Ethyl 3-(4-methoxybenzoyl)propionate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUAOZFEVHSJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342859 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-67-9 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical Evolution of Synthetic Pathways

The foundational chemistry for the synthesis of Ethyl 3-(4-methoxybenzoyl)propionate is rooted in the discovery of the Friedel-Crafts reaction by Charles Friedel and James Mason Crafts in 1877. tamu.edu This reaction, which involves the acylation or alkylation of an aromatic ring in the presence of a strong Lewis acid catalyst, became a cornerstone of synthetic organic chemistry. tamu.edu

Historically, the synthesis of the key intermediate, 3-(4-methoxybenzoyl)propionic acid, has been accomplished by applying this classic methodology. The reaction involves the acylation of an activated aromatic compound, anisole (B1667542), with succinic anhydride (B1165640). stackexchange.comguidechem.com Early approaches relied on the use of metal halides like aluminum chloride, zinc chloride, or iron chloride as catalysts to promote this electrophilic aromatic substitution, a practice that continues in contemporary methods. tamu.edu The subsequent conversion of the resulting carboxylic acid to its ethyl ester has long been achieved through Fischer esterification, another classic reaction involving an acid catalyst and an excess of the alcohol.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound are refined versions of the historically established pathways. The primary route remains a two-step process: the Friedel-Crafts acylation of anisole followed by the esterification of the resulting propionic acid derivative.

| Step | Reaction Type | Reactants | Key Reagent/Catalyst | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride | Aluminum Chloride (AlCl3) | 3-(4-Methoxybenzoyl)propionic Acid |

| 2 | Fischer Esterification | 3-(4-Methoxybenzoyl)propionic Acid, Ethanol (B145695) | Sulfuric Acid (H2SO4) | This compound |

The final and crucial step in the synthesis is the esterification of 3-(4-methoxybenzoyl)propionic acid. The most common method employed is the Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon, making it more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final product, this compound. libretexts.org

To drive the reversible reaction to completion, an excess of the alcohol (ethanol) is typically used, in accordance with Le Châtelier's principle. libretexts.org

The formation of the 4-methoxybenzoyl moiety is achieved through a Friedel-Crafts acylation reaction. tamu.edu In this key step, anisole reacts with succinic anhydride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). stackexchange.comresearchgate.net The reaction proceeds via electrophilic aromatic substitution. tamu.edu

The aluminum chloride catalyst plays a dual role. It coordinates with the carbonyl oxygen of the succinic anhydride, increasing its electrophilicity. stackexchange.comguidechem.com It also interacts with the oxygen of the methoxy (B1213986) group on anisole. stackexchange.comguidechem.com This interaction enhances the electrophilicity of the carbonyl carbon in the anhydride and directs the nucleophilic attack to the para-position of the anisole ring, leading to the desired product, 3-(4-methoxybenzoyl)propionic acid. stackexchange.comguidechem.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | Succinic anhydride (20 mmol) | researchgate.net |

| Reactant 2 | Anisole (10 ml) | researchgate.net |

| Catalyst | Aluminum chloride (42 mmol) | researchgate.net |

| Process | Reflux for 4 hours | researchgate.net |

| Workup | Steam distillation to remove excess anisole, followed by dissolution in NaOH, filtration, and precipitation with HCl. | researchgate.net |

| Yield | 55% | researchgate.net |

Catalytic Approaches in Compound Synthesis

Catalysis is central to the efficient synthesis of this compound, with both primary reaction steps relying on catalytic processes.

The synthesis prominently features homogeneous catalysis, where the catalyst exists in the same phase as the reactants.

In the Friedel-Crafts acylation step, the aluminum chloride (AlCl₃) catalyst is typically dissolved in the reaction medium, functioning as a homogeneous Lewis acid catalyst. stackexchange.comguidechem.com It facilitates the reaction by activating the succinic anhydride, making it a more potent electrophile for the subsequent attack by the anisole ring.

Similarly, the Fischer esterification step employs a homogeneous Brønsted acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This acid catalyst operates in the liquid phase along with the carboxylic acid and alcohol. Its role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol, which accelerates the rate of ester formation. masterorganicchemistry.comyoutube.com The development of durable and robust homogeneous catalysts is an ongoing area of research aimed at improving the efficiency and environmental footprint of such chemical transformations. osti.gov

Integration of Heterogeneous Catalysis

The traditional synthesis of the precursor, 3-(4-methoxybenzoyl)propionic acid, involves the Friedel-Crafts acylation of anisole with succinic anhydride. This reaction has conventionally relied on stoichiometric amounts of homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃). stackexchange.com However, these catalysts generate significant amounts of corrosive aqueous waste during workup and are difficult to recover and reuse, posing environmental and economic challenges. ijcps.orgresearchgate.net

To overcome these limitations, research has focused on integrating heterogeneous solid acid catalysts. These catalysts offer simplified product separation, reduced waste generation, and the potential for regeneration and reuse. ijcps.orgchemijournal.com Various solid acids have been investigated for the acylation of aromatic ethers like anisole, demonstrating their potential as eco-friendly alternatives.

Key classes of heterogeneous catalysts explored for this transformation include:

Zeolites: Materials like H-Beta (Hβ) and Zeolite Y have been shown to be effective catalysts for the acylation of activated arenes under solvent-free conditions. ijcps.orgresearchgate.net Their well-defined pore structures can influence selectivity, and their acidic sites drive the acylation reaction.

Mesoporous Materials: Materials such as Al-MCM-41 and 12-tungstophosphoric acid (TPA) supported on MCM-41 have been employed. tsijournals.com These catalysts possess high surface areas and tunable acidity, making them active for Friedel-Crafts reactions. tsijournals.com

Supported Heteropolyacids (HPAs): HPAs like 12-TPA supported on various metal oxides (e.g., ZrO₂, TiO₂, SnO₂) exhibit strong Brønsted acidity and are active catalysts for acylation reactions, often under solvent-free conditions. chemijournal.comchemijournal.com

The second step, the esterification of 3-(4-methoxybenzoyl)propionic acid with ethanol, can also be catalyzed by heterogeneous systems. Sulfonated mesoporous solids and various metal salts have been successfully used for the esterification of carboxylic acids, replacing traditional homogeneous mineral acids like sulfuric acid. manchester.ac.ukresearchgate.net These solid catalysts facilitate easy removal from the reaction mixture and can be recycled. nih.gov

The table below summarizes various heterogeneous catalysts investigated for the key Friedel-Crafts acylation step.

| Catalyst Type | Specific Example | Acylating Agent | Conditions | Key Findings | Reference |

| Zeolite | H-Beta (Hβ) | Acetic Anhydride | Solvent-free, 80°C | Active for acylation of anisole; catalyst is reusable. | ijcps.org |

| Supported HPA | 12-TPA/ZrO₂ | Acetyl Chloride | Solvent-free, 90°C | High conversion and selectivity; catalyst is recyclable. | chemijournal.com |

| Mesoporous | Al-MCM-41 | Acetic Anhydride | Solvent-free, 120°C | Effective for acylation of anisole and other activated arenes. | tsijournals.com |

| Zeolite | Zeolite Y | Acyl Chloride | 1,2-dichlorobenzene, 180°C | Found to be the most appropriate catalyst among several solids tested. | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry to develop more sustainable and environmentally benign processes.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. chembam.com The theoretical synthesis of this compound can be analyzed in its two main steps.

Step 1: Friedel-Crafts Acylation Anisole + Succinic Anhydride → 3-(4-Methoxybenzoyl)propionic acid C₇H₈O + C₄H₄O₃ → C₁₁H₁₂O₄

This reaction is an addition reaction where all atoms from the reactants are incorporated into the product. Therefore, the theoretical atom economy is 100%.

Step 2: Fischer Esterification 3-(4-Methoxybenzoyl)propionic acid + Ethanol → this compound + Water C₁₁H₁₂O₄ + C₂H₆O → C₁₃H₁₆O₄ + H₂O

This is a condensation reaction with water as the only by-product. The atom economy can be calculated as follows:

Formula Weight of Desired Product (C₁₃H₁₆O₄): 236.26 g/mol

Sum of Formula Weights of Reactants (C₁₁H₁₂O₄ + C₂H₆O): 208.21 g/mol + 46.07 g/mol = 254.28 g/mol

Atom Economy (%) = (FW of Product / Sum of FWs of Reactants) x 100 Atom Economy (%) = (236.26 / 254.28) x 100 ≈ 92.9%

| Reaction Step | Reactants | Product | By-product(s) | Theoretical Atom Economy |

| Friedel-Crafts Acylation | Anisole, Succinic Anhydride | 3-(4-Methoxybenzoyl)propionic acid | None | 100% |

| Fischer Esterification | 3-(4-Methoxybenzoyl)propionic acid, Ethanol | This compound | Water | ~92.9% |

Solvent Selection and Minimization Strategies

Traditional Friedel-Crafts acylations often use halogenated organic solvents like dichloromethane (B109758) or 1,2-dichloroethane. researchgate.nettamu.edu These solvents are environmentally problematic and contribute significantly to process waste. Green chemistry encourages the minimization or replacement of such solvents.

Several strategies are being explored:

Solvent-Free Reactions: The use of solid acid catalysts enables Friedel-Crafts acylations to be performed under solvent-free (neat) conditions, which dramatically reduces waste and simplifies purification. ijcps.orgchemijournal.comtsijournals.com

Green Solvents: Where a solvent is necessary, alternatives are sought. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have been shown to function as both a catalyst and an environmentally benign solvent for acylations. rsc.orgrsc.org Supercritical carbon dioxide has also been investigated as a green solvent medium for reactions catalyzed by solid acids. researchgate.net

Catalyst Recyclability and Lifetime Analysis

A major advantage of heterogeneous catalysis is the ability to recover and reuse the catalyst. ijcps.org Solid acid catalysts used in the synthesis of the benzoylpropionic acid intermediate have demonstrated good reusability. For instance, studies on zeolite Hβ and supported heteropolyacids have shown that the catalysts can be filtered off after the reaction, regenerated (e.g., by washing and calcination), and reused in subsequent batches with minimal loss of activity. ijcps.orgresearchgate.netchemijournal.com This recyclability reduces catalyst costs and waste, aligning with the principles of sustainable chemistry. The lifetime of the catalyst is a critical factor in industrial applications, and long-term stability studies are essential to evaluate its economic viability.

By-product Minimization and Waste Management

The primary source of waste in the conventional Friedel-Crafts acylation is the stoichiometric Lewis acid catalyst (e.g., AlCl₃), which is hydrolyzed during aqueous workup, generating large volumes of acidic, corrosive waste. ijcps.orgresearchgate.net The adoption of recyclable solid acid catalysts virtually eliminates this waste stream.

Process Chemistry and Scale-Up Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale presents several challenges that must be addressed by process chemistry.

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: Friedel-Crafts acylations are often highly exothermic. A thorough understanding of the reaction's heat flow is crucial for safe scale-up. researchgate.net Reaction calorimetry studies can be used to determine kinetic parameters and the heat of reaction, allowing engineers to design appropriate cooling systems for large-scale reactors and prevent thermal runaways. researchgate.net

Catalyst Selection and Handling: While heterogeneous catalysts are advantageous, their physical properties (e.g., particle size, mechanical strength) become important on an industrial scale. The catalyst must be robust enough to withstand mechanical stirring in large batch reactors or the pressure drops in continuous flow systems. Efficient filtration and recovery systems are also required.

Mass and Heat Transfer: In large reactors, limitations in mixing and heat transfer can affect reaction rates and selectivity. The process must be designed to ensure efficient contact between reactants and the catalyst surface and to maintain a uniform temperature throughout the reactor.

Downstream Processing: The purification of the final product must be scalable. This involves moving from laboratory techniques like column chromatography to industrial methods such as crystallization, distillation, and liquid-liquid extraction. The choice of solvent and purification method must be both efficient and economically viable on a large scale.

Continuous Flow Processing: For industrial production, shifting from batch to continuous flow processing can offer significant advantages, including better temperature control, improved safety, higher throughput, and more consistent product quality. researchgate.net The use of packed-bed reactors containing a solid acid catalyst is a viable strategy for the continuous synthesis of the intermediates required for this compound.

By carefully considering these factors, a safe, efficient, and economically viable process for the large-scale production of this compound can be developed.

Chemical Transformations and Reactivity Profile

Nucleophilic Reactivity at Carbonyl Centers (Ketone and Ester)

The molecule features two distinct carbonyl functionalities: a ketone and an ester. These groups exhibit different reactivities toward nucleophiles due to electronic and steric factors. Generally, ketones are more reactive than esters in nucleophilic addition reactions. pearson.comlibretexts.org The carbonyl carbon of a ketone is more electrophilic because it is only stabilized by two alkyl groups, whereas the ester's carbonyl carbon benefits from resonance stabilization involving the lone pair of electrons on the adjacent oxygen atom. pearson.comstackexchange.com

This difference in reactivity allows for selective reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the more electrophilic ketone carbonyl. The initial product of such a reaction would be a tertiary alcohol (after protonation of the intermediate alkoxide). Under controlled conditions (e.g., low temperature, one equivalent of nucleophile), the ester functionality can remain untouched.

The general order of reactivity for nucleophilic addition is: Ketone Carbonyl > Ester Carbonyl

This inherent reactivity difference is fundamental to the synthetic utility of γ-keto esters, enabling stepwise modifications of the molecule.

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The aromatic ring of Ethyl 3-(4-methoxybenzoyl)propionate is substituted with two groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions: a methoxy (B1213986) group (-OCH₃) and an acyl group (-C(O)CH₂CH₂COOEt). These substituents have opposing electronic effects. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.

Acyl Group: This is a deactivating group because the carbonyl carbon is electron-deficient and withdraws electron density from the ring through resonance. It is a meta-director.

In situations with competing directing effects, the more powerful activating group dictates the position of substitution. wikipedia.org Therefore, the methoxy group's influence is dominant. Incoming electrophiles will be directed to the positions ortho to the methoxy group (C2 and C6 positions), which are also meta to the acyl group.

Common EAS reactions and their expected products are summarized below.

| Reaction Type | Reagents | Major Product(s) |

| Halogenation | Br₂, FeBr₃ | Ethyl 3-(2-bromo-4-methoxybenzoyl)propionate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(4-methoxy-2-nitrobenzoyl)propionate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-(2-acyl-4-methoxybenzoyl)propionate |

Chemoselective Reduction Reactions

The presence of two reducible carbonyl groups allows for various chemoselective reduction strategies, depending on the reagents and conditions employed.

The ketone can be selectively reduced to a secondary alcohol without affecting the ester group by using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the most common and effective reagent for this transformation. rsc.org The resulting product is a γ-hydroxy ester, specifically Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate.

Ammonia (B1221849) borane (B79455) (AB) has also been reported as a reagent capable of selectively reducing ketones in the presence of esters. rsc.org

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

| Ammonia Borane (AB) | Water | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

Selectively reducing the ester in the presence of the more reactive ketone is a significant synthetic challenge that typically requires a multi-step protection-reduction-deprotection sequence. stackexchange.comyoutube.com

Protection of the Ketone: The ketone is first protected by converting it into a less reactive functional group, commonly a cyclic acetal (B89532) (ketal), by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. stackexchange.com

Reduction of the Ester: With the ketone protected, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used to reduce the ester to a primary alcohol. acs.org

Deprotection of the Ketone: The protecting group is removed by acid-catalyzed hydrolysis, regenerating the ketone.

Alternatively, certain reagents like lithium borohydride (LiBH₄) have been shown to selectively reduce esters in the presence of other functional groups under specific conditions, although this can be substrate-dependent. acs.orgrushim.ru

Two main types of total reduction can be considered: reduction of both carbonyls to alcohols, or complete deoxygenation of the ketone to a methylene (B1212753) group.

Reduction to a Diol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the ester functionalities to the corresponding 1,4-diol, 4-(4-methoxyphenyl)butane-1,4-diol. acs.org Notably, for 4-aryl-4-oxoesters specifically, it has been reported that even sodium borohydride in methanol can reduce both the keto and the ester groups to yield the corresponding 1-aryl-1,4-butanediol. researchgate.net

Reduction of Ketone to Methylene: The ketone carbonyl can be completely removed and converted to a methylene group (-CH₂-) using methods that leave the ester intact.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures. wikipedia.orglibretexts.orglscollege.ac.in It is suitable for base-stable compounds.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inbyjus.com It is effective for substrates that are stable under strongly acidic conditions.

| Reaction Name | Reagents | Product |

| Diol Formation | LiAlH₄ then H₃O⁺ | 4-(4-methoxyphenyl)butane-1,4-diol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ethyl 4-(4-methoxyphenyl)butanoate |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Ethyl 4-(4-methoxyphenyl)butanoate |

Oxidation Reactions and Product Characterization

The ketone functionality is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. wikipedia.orgorganic-chemistry.orgrsc.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general migratory aptitude order is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org Electron-donating substituents on a phenyl group enhance its migratory ability.

In this compound, the two groups are the electron-rich p-methoxyphenyl group and the primary alkyl-type group (-CH₂CH₂COOEt). The p-methoxyphenyl group has a much higher migratory aptitude. Therefore, oxidation with a peroxyacid is expected to yield an ester where the oxygen atom has been inserted between the carbonyl carbon and the aromatic ring.

| Reagent | Expected Major Product |

| m-CPBA (meta-chloroperoxybenzoic acid) | 4-Methoxyphenyl 3-(ethoxycarbonyl)propanoate |

The resulting product can be characterized using standard spectroscopic techniques such as NMR and IR spectroscopy to confirm the formation of the new ester linkage.

Condensation and Cyclization Reactions

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The parent compound, 3-(4-methoxybenzoyl)propionic acid, is recognized as a key intermediate for creating biologically active five-membered heterocycles, including butenolides, pyrrolones, oxadiazoles, and triazoles. nih.govresearchgate.net The ethyl ester derivative is expected to exhibit similar utility in cyclization reactions.

Notable examples of potential cyclization pathways include:

Fischer Indole (B1671886) Synthesis : The ketone moiety can react with substituted phenylhydrazines under acidic conditions to form phenylhydrazones. wikipedia.org These intermediates can then undergo a nih.govnih.gov-sigmatropic rearrangement to yield highly functionalized indoles. wikipedia.orgmdpi.com The choice of Brønsted or Lewis acid catalyst is crucial for the success of this reaction. wikipedia.org

Paal-Knorr Synthesis : As a 1,4-dicarbonyl equivalent (after initial reaction or derivatization), this compound is a suitable substrate for the Paal-Knorr synthesis to form substituted furans, pyrroles, and thiophenes. wikipedia.org The reaction with a primary amine or ammonia under neutral or weakly acidic conditions typically yields pyrroles, while strong acid catalysis favors the formation of furans. organic-chemistry.orgorganic-chemistry.org

The following table summarizes these potential cyclization reactions.

| Reaction Name | Reactant(s) | Catalyst | Product Type |

| Fischer Indole Synthesis | Phenylhydrazine | Acid (Brønsted or Lewis) | Indole |

| Paal-Knorr Pyrrole Synthesis | Primary Amine / Ammonia | Weak Acid | Pyrrole |

| Paal-Knorr Furan Synthesis | (Self-condensation) | Strong Acid | Furan |

Functional Group Interconversions and Derivatization Studies

The functional groups within this compound can be selectively modified to produce a variety of derivatives. These interconversions are fundamental for creating analogues with tailored properties.

Derivatization of the Carboxylic Acid Group : The parent acid, 3-(4-methoxybenzoyl)propionic acid, can be readily derivatized. For instance, it can be converted into 3-[3-(4-methoxybenzoyl)thioureido]propionic acid by reacting it with 3-aminopropionic acid to form an amide, followed by treatment with 4-methoxybenzoylisothiocyanate. researchgate.net

Transesterification : The ethyl ester can be converted to other esters, such as the 4-methoxybenzyl (PMB) ester, through transesterification. This reaction typically involves reacting the starting ester with 4-methoxybenzyl alcohol in the presence of an acid catalyst, which can be useful for introducing a different protecting group. nih.gov

Reduction of Carbonyl Groups : The ketone and ester groups can be reduced to the corresponding alcohols. Selective reduction is possible, for example, through catalytic hydrosilylation, where the ketone is generally more reactive than the ester. This transformation is discussed in more detail in section 3.8.3.

Stereoselective Reactions and Enantiomeric Control

The prochiral ketone in this compound presents an opportunity for stereoselective transformations to generate chiral molecules. Enantiomerically enriched alcohols, which are valuable building blocks in pharmaceutical synthesis, can be prepared through asymmetric reduction of the ketone.

While specific studies on the stereoselective reduction of this compound are not widely reported, established methodologies for similar β-keto esters are applicable. Asymmetric hydrosilylation is a prominent method for achieving high enantioselectivity. acs.org Chiral titanocene (B72419) catalysts, for example, have been successfully employed for the enantioselective hydrosilylation of various prochiral ketones. researchgate.net The choice of chiral ligand, silane, and reaction conditions is critical in controlling the stereochemical outcome. The development of such a process would yield chiral synthons derived from this compound, expanding its utility in asymmetric synthesis.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of molecules like this compound. Catalytic cycles involving metals such as palladium, rhodium, ruthenium, and copper can enable cross-coupling, C-H functionalization, and selective reductions under mild conditions.

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling examples involving this compound as a substrate are not prevalent in the literature, the molecule's structure lends itself to such transformations. For instance, the anisole (B1667542) ring could be synthesized via a Suzuki or Stille coupling of a suitably functionalized boronic acid or stannane (B1208499) with a halopropionate derivative.

Conversely, the aromatic ring of the molecule could be functionalized. The Heck reaction, for example, facilitates the coupling of aryl halides with alkenes, a reaction catalyzed by palladium complexes. nih.gov If the anisole ring were halogenated, it could undergo cross-coupling reactions to introduce new substituents, thereby diversifying the molecular scaffold.

Direct C-H functionalization has emerged as a step-economic strategy for modifying complex molecules without the need for pre-functionalized starting materials. oup.com The electron-rich anisole ring in this compound is a prime candidate for such reactions. The methoxy group directs functionalization to the ortho and para positions, although recent advances have enabled meta-selective reactions. thieme.de

Various transition metals have been employed to catalyze the C-H functionalization of anisole derivatives:

Palladium : Palladium catalysts are widely used for C-H arylation. nih.gov The site-selectivity can be controlled by the choice of ligands and directing groups. rsc.org

Ruthenium : Ruthenium complexes are effective for C-H activation and have been used in annulation reactions to construct indole scaffolds from anilines and alkynes. mdpi.com

These strategies could be applied to directly introduce aryl, alkyl, or other functional groups onto the aromatic ring of this compound, providing a direct route to a library of novel derivatives.

The table below outlines potential C-H functionalization approaches for anisole derivatives.

| Catalyst System | Reaction Type | Typical Position |

| Palladium/Norbornene | meta-Arylation | meta |

| Palladium/S,O-Ligand | non-directed Arylation | mixture |

| Ruthenium(II) | C-H/N-H Annulation | ortho |

Hydrosilylation is a versatile method for the reduction of carbonyl compounds. mdpi.com Both the ketone and ester functionalities in this compound can be reduced to alcohols using silanes in the presence of a catalyst.

This reaction can be highly chemoselective. Generally, ketones are reduced more readily than esters. nih.govresearchgate.net This difference in reactivity allows for the selective reduction of the ketone to a secondary alcohol while leaving the ester group intact. Conversely, with more forcing conditions or different catalytic systems, both the ketone and the ester can be reduced to the corresponding diol.

A range of catalysts can be used for hydrosilylation, including simple bases like potassium tert-butoxide (KOtBu) or transition-metal complexes based on cobalt/zirconium, titanium, or rhenium. acs.orgmdpi.comnih.gov

| Catalyst | Substrate Group | Product |

| KOtBu / PMHS | Ketone | Secondary Alcohol |

| KOtBu / PMHS | Ester | Primary Alcohol |

| Co/Zr Complex / PhSiH3 | Ketone | Secondary Alcohol |

| Rhenium Complex / HSiR3 | Ketone | Silyl-protected Alcohol |

Reaction Mechanisms and Kinetics

Elucidation of Reaction Pathways and Transient Intermediates

The formation of Ethyl 3-(4-methoxybenzoyl)propionate via Friedel-Crafts acylation involves a multi-step reaction pathway, characterized by the generation of highly reactive transient intermediates. The reaction is typically carried out using anisole (B1667542) and an acylating agent derived from succinic acid, such as succinic anhydride (B1165640) or ethyl succinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acylating agent to form a highly electrophilic intermediate. byjus.com In the case of an acyl chloride, the Lewis acid coordinates to the halogen, facilitating its departure and the formation of a resonance-stabilized acylium ion (RCO⁺). youtube.commasterorganicchemistry.com When using an anhydride, the Lewis acid complexes with one of the carbonyl oxygens, leading to the cleavage of the anhydride and generation of the acylium ion. stackexchange.comguidechem.com This acylium ion is the key electrophile in the reaction.

Electrophilic Attack: The electron-rich anisole ring, activated by the methoxy (B1213986) group, acts as a nucleophile and attacks the electrophilic acylium ion. byjus.com This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Due to the ortho-, para-directing nature of the methoxy group, the acylation occurs predominantly at the para position, leading to the desired 4-methoxybenzoyl structure.

Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.orgmasterorganicchemistry.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product. wikipedia.org

Kinetic Studies and Determination of Rate Laws

While specific kinetic data for the synthesis of this compound is not extensively documented, the kinetics of Friedel-Crafts acylation reactions have been widely studied. Generally, the rate of reaction is dependent on the concentrations of the substrate (anisole), the acylating agent, and the catalyst.

The rate-determining step is typically the electrophilic attack of the aromatic ring on the acylium ion, leading to the formation of the arenium ion. nih.gov Consequently, a plausible rate law for the reaction would be:

Rate = k[Anisole][Acylating Agent][Catalyst]

Where 'k' is the rate constant. The reaction order with respect to each component is generally considered to be first order. Factors that influence the reaction rate include temperature, solvent polarity, and the nature of the Lewis acid catalyst. For instance, increasing the temperature generally increases the reaction rate, but may also lead to side reactions. researchgate.net

| Factor | Influence on Reaction Rate |

| Concentration of Reactants | Higher concentrations lead to a faster reaction rate. |

| Catalyst Activity | Stronger Lewis acids generally result in a faster reaction. |

| Temperature | Increased temperature typically accelerates the reaction. |

| Solvent | The choice of solvent can influence the solubility of intermediates and affect the rate. |

Computational and Theoretical Chemistry in Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of Friedel-Crafts acylation. nih.govnih.govacs.org These studies provide insights into the energetics of the reaction pathway, the structures of transient intermediates, and the transition states that connect them.

Theoretical calculations can map the potential energy surface of the reaction, identifying the transition states for each step. For the Friedel-Crafts acylation leading to this compound, the highest energy barrier, and thus the rate-determining step, is associated with the formation of the C-C bond between the anisole ring and the acylium ion. nih.gov Transition state analysis reveals the geometry of the activated complex at this stage, providing a deeper understanding of the factors that govern the reaction's feasibility and rate.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy landscape map for the reaction can be constructed. This map illustrates the thermodynamic and kinetic favorability of the reaction pathway. For a typical Friedel-Crafts acylation, the formation of the acylium ion is an initial energy-requiring step, followed by the exothermic electrophilic attack on the aromatic ring. The final deprotonation step has a very low activation barrier.

Solvent Effects on Reaction Rate and Selectivity

For the acylation of anisole, non-polar solvents like carbon disulfide or nitrobenzene are often used. stackexchange.com The polarity of the solvent can affect the regioselectivity of the reaction. In some cases, polar solvents can favor the formation of the thermodynamically more stable product, while non-polar solvents may favor the kinetic product. stackexchange.com For example, in the acylation of naphthalene, the product ratio is highly dependent on the solvent used. stackexchange.com While anisole is strongly directed to the para position, solvent choice remains a critical parameter for optimizing yield and minimizing side products.

| Solvent | Polarity | Potential Effects |

| Nitrobenzene | Polar | Can dissolve the intermediate complexes, potentially influencing product distribution. stackexchange.com |

| Carbon Disulfide | Non-polar | May lead to precipitation of intermediate complexes, affecting the reaction course. stackexchange.com |

| Dichloromethane (B109758) | Moderately Polar | Often a good compromise for solubility and reactivity. acs.org |

Mechanistic Insights into Catalytic Processes

The catalyst is central to the Friedel-Crafts acylation mechanism. While aluminum chloride is a traditional and effective catalyst, its use requires stoichiometric amounts because it forms a complex with the product ketone. wikipedia.orggoogle.com This has driven research into more efficient and recyclable catalytic systems.

Recent studies have explored various catalysts, including metal triflates and solid acids, which can offer advantages in terms of handling, recovery, and environmental impact. researchgate.netnih.gov For example, metal triflates in deep eutectic solvents have been shown to be effective and recyclable catalysts for acylation reactions. nih.govnih.govacs.org The mechanism with these catalysts still involves the generation of an acylium ion, but the counter-ion and solvent system can modulate the reactivity and selectivity. nih.gov Solid acid catalysts, such as zeolites or supported acids, offer the benefits of easy separation and potential for continuous flow processes, representing a greener approach to the synthesis of compounds like this compound. researchgate.net

Advanced Spectroscopic and Chromatographic Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule. For Ethyl 3-(4-methoxybenzoyl)propionate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a comprehensive structural assignment.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl groups and the electron-donating methoxy (B1213986) group on the aromatic ring.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts are characteristic of the functional groups present, such as the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the ethyl and propionate (B1217596) chains. libretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl CH₃ | ~1.25 | Triplet | 3H |

| Propionate CH₂ (adjacent to ester) | ~2.80 | Triplet | 2H |

| Propionate CH₂ (adjacent to ketone) | ~3.30 | Triplet | 2H |

| Methoxy CH₃ | ~3.90 | Singlet | 3H |

| Ethyl CH₂ | ~4.15 | Quartet | 2H |

| Aromatic H (ortho to OCH₃) | ~7.00 | Doublet | 2H |

| Aromatic H (ortho to C=O) | ~8.00 | Doublet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Propionate C (adjacent to ester) | ~28 |

| Propionate C (adjacent to ketone) | ~34 |

| Methoxy CH₃ | ~55 |

| Ethyl CH₂ | ~61 |

| Aromatic C (ortho to OCH₃) | ~114 |

| Aromatic C (ipso to C=O) | ~130 |

| Aromatic C (ortho to C=O) | ~131 |

| Aromatic C (ipso to OCH₃) | ~164 |

| Ester C=O | ~173 |

| Ketone C=O | ~197 |

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nanalysis.comlibretexts.org For this compound, COSY would show correlations between the ethyl CH₂ and CH₃ protons, and between the two propionate CH₂ groups. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. chegg.comchegg.com It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov This is particularly useful for connecting different fragments of the molecule. Key expected correlations include:

The protons of the ethyl CH₂ group showing a correlation to the ester carbonyl carbon.

The protons of the propionate CH₂ group adjacent to the ketone showing correlations to the ketone carbonyl carbon and the aromatic carbons.

The aromatic protons ortho to the ketone group showing a correlation to the ketone carbonyl carbon.

The methoxy protons showing a correlation to the aromatic carbon to which the methoxy group is attached.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretch |

| C-H (aliphatic) | 3000-2850 | Stretch |

| C=O (ketone) | ~1680 | Stretch, conjugated |

| C=O (ester) | ~1735 | Stretch |

| C=C (aromatic) | 1600-1450 | Stretch |

| C-O (ester) | 1300-1000 | Stretch |

| C-O (ether) | ~1250 and ~1030 | Asymmetric and symmetric stretch |

The presence of two distinct carbonyl peaks is a key feature, with the conjugated ketone appearing at a lower wavenumber than the saturated ester.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. youtube.com

HRMS measures the mass of ions with very high accuracy, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₆O₄), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. nih.gov The analysis of these fragmentation patterns provides valuable structural information. rsc.org For this compound, likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) include:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the C-O bond of the ester.

Loss of ethylene (B1197577) (-C₂H₄): Through a McLafferty rearrangement involving the ethyl ester.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. A prominent fragment would be the 4-methoxybenzoyl cation (m/z 135).

Cleavage of the propionate chain: Leading to various charged fragments.

The identification of characteristic fragments, such as the 4-methoxybenzoyl cation, provides strong evidence for the proposed structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental to the analysis of this compound, enabling the separation of the compound from starting materials, by-products, and other impurities. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis, such as purity determination or preparative isolation.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. analyticaltoxicology.com When coupled with a Flame Ionization Detector (FID), GC provides a robust method for quantitative purity assessment. The FID is highly sensitive to organic compounds and offers a wide linear range, making it suitable for determining the percentage purity of the target compound. scielo.br

For a compound with the chemical structure of this compound, a typical GC-FID analysis would involve a capillary column with a nonpolar or moderately polar stationary phase. libretexts.org The elution order in GC is primarily dependent on the boiling points of the components and their interaction with the stationary phase. libretexts.org Given its ester and ketone functionalities, a column such as a DB-5 (5% phenyl-methylpolysiloxane) or a Carbowax column could be employed. libretexts.orgoup.com The instrument parameters would be optimized to ensure sufficient resolution between the main compound peak and any potential impurities.

Table 1: Illustrative GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 150°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min |

| Injection Mode | Split |

The method would be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantitative results. scielo.br The use of an internal standard, such as a long-chain ester not present in the sample, can improve the precision of the quantification. scielo.bracs.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. actascientific.com For this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The UV detector is commonly used for aromatic compounds like this compound due to the strong absorbance of the methoxybenzoyl group. nih.gov

Table 2: Representative RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

The method's performance would be validated according to ICH guidelines, assessing linearity, accuracy, precision, and robustness. nih.govresearchgate.net

When coupled with a Mass Spectrometer (LC-MS), HPLC becomes a powerful tool for both separation and identification. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijfmr.com This hyphenated technique allows for the determination of the molecular weight of the parent compound and provides structural information on any co-eluting impurities through their fragmentation patterns, offering a high degree of specificity. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring the progress of a chemical reaction or screening for the presence of impurities. sigmaaldrich.comukessays.comumich.edu For the synthesis of this compound, which may involve reactions like Friedel-Crafts acylation, TLC is an invaluable tool to track the consumption of starting materials and the formation of the product. youtube.com

A typical TLC analysis would involve spotting a solution of the sample on a silica (B1680970) gel plate (a polar stationary phase) and developing it in a chamber with a mobile phase of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. silicycle.com The separated spots can be visualized under UV light due to the aromatic nature of the compound. The retention factor (Rf) value can be calculated to characterize the compound's mobility in a given solvent system. umich.edu

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility. ukessays.com While TLC is primarily qualitative, HPTLC can be used for quantitative analysis when combined with a densitometer.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. uq.edu.auexcillum.com If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is considered the "gold standard" for structural elucidation. nih.gov

The process involves mounting a single crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For small organic molecules, this technique provides unambiguous structural confirmation. nih.govnih.gov While no public crystal structure data for this compound is currently available, the methodology would be standard for a small organic molecule of its nature.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of chemical compounds. actascientific.comnih.govresearchgate.net These techniques provide both separation of complex mixtures and structural identification of the individual components in a single analysis.

As mentioned, LC-MS is a prime example, offering both chromatographic separation and mass spectrometric identification. ijfmr.com Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. ajrconline.org For volatile compounds like this compound, GC-MS can separate the compound from its impurities while simultaneously providing mass spectra for each component. gla.ac.uk The mass spectrum reveals the molecular weight and characteristic fragmentation patterns, which can be used to confirm the identity of the compound and elucidate the structures of unknown impurities. youtube.com The use of these hyphenated methods is crucial in pharmaceutical and chemical research for impurity profiling and ensuring the quality of synthetic intermediates. ajrconline.org

Biological Activity and Pharmacological Research Potential

Role as a Pharmaceutical Intermediate in Drug Discovery

Benzoylpropionic acids and their derivatives are recognized as valuable intermediates in the synthesis of various biologically active heterocyclic compounds. researchgate.net These structures serve as foundational scaffolds for creating more complex molecules, including butenolides and pyrrolones. researchgate.net The core structure of Ethyl 3-(4-methoxybenzoyl)propionate makes it a plausible precursor for synthesizing novel pharmaceutical agents. Its reactive keto and ester functional groups allow for a variety of chemical modifications, enabling the generation of diverse molecular libraries for screening in drug discovery programs. The synthesis of related compounds often involves processes like the condensation of succinic anhydride (B1165640) with anisole (B1667542), highlighting the accessibility of this chemical scaffold. researchgate.net The development of efficient synthetic routes for key intermediates is a critical aspect of pharmaceutical production, aiming for cost-effective and scalable processes. google.com

Investigation of Anti-inflammatory and Analgesic Properties

Research into related compounds suggests that the benzoylpropionic acid scaffold may possess significant anti-inflammatory and analgesic properties. For instance, 3-benzoylpropionic acid has demonstrated notable anti-inflammatory activity in vivo by reducing cell migration and levels of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net In studies of antinociceptive activity, it was shown to reduce pain responses in acetic acid-induced writhing and formalin tests. researchgate.net

The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves interfering with the prostaglandin system. researchgate.net Given these findings in a closely related molecule, this compound is a candidate for investigation into similar activities. Many synthetic compounds are being developed with the goal of identifying new anti-inflammatory and analgesic agents with improved efficacy. mdpi.commdpi.com

Research in Neurodegenerative Disease Models

Pathological processes in neurodegenerative disorders like Parkinson's disease often involve mitochondrial dysfunction and oxidative stress. nih.gov Research is actively exploring novel compounds that can offer protective effects in this context. Animal models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced model of Parkinson's disease, are crucial for evaluating the potential of new therapeutic agents. nih.govresearchgate.net

Compounds that can mitigate dopamine (B1211576) depletion, rescue neurons, and suppress neuroinflammation are of high interest. nih.govresearchgate.net For example, novel propargylamine (B41283) compounds have shown protective effects in such models by inhibiting monoamine oxidase B (MAO-B) and reducing oxidative stress-induced dopamine release. nih.gov The structural features of this compound, while distinct, warrant its exploration in cellular and animal models of neurodegeneration to determine if it possesses any neuroprotective capabilities.

Exploration of Efflux Pump Inhibitory (EPI) Activity (by analogy to related compounds)

The rise of multidrug-resistant (MDR) bacteria is a major global health threat, and the overexpression of efflux pumps is a primary mechanism of this resistance. nih.govnih.gov These pumps actively extrude antibiotics from bacterial cells, reducing their efficacy. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the activity of conventional antibiotics. nih.gov

Chalcones, which are structurally related to the benzoyl moiety of this compound, have been extensively studied for their EPI activity. nih.govmdpi.comresearchgate.net They have shown the ability to inhibit key efflux pumps in bacteria like Staphylococcus aureus, including the NorA and MepA pumps. nih.govmdpi.com The presence of methoxy (B1213986) groups on the chalcone (B49325) scaffold has been noted to positively influence EPI activity. nih.gov This suggests that this compound, containing a methoxybenzoyl group, could be a promising candidate for investigation as an EPI.

| Compound/Class | Target Bacterium | Efflux Pump | Observed Effect | Reference |

|---|---|---|---|---|

| Aminophenyl chalcones | S. aureus (NorA overexpresser) | NorA | Synergistic effect with norfloxacin (B1679917) and ciprofloxacin. | nih.gov |

| Chalcone 4 (from Arrabidaea brachypoda) | S. aureus (SA1199-B, NorA overexpresser) | NorA | Reduced MIC of Norfloxacin 4-fold; modulated ethidium (B1194527) bromide resistance. | mdpi.com |

| Chalcone 4 (from Arrabidaea brachypoda) | S. aureus (K2068, MepA overexpresser) | MepA | Modulated Norfloxacin resistance. | mdpi.com |

| Synthetic Chalcones (general) | S. aureus | General Efflux Pumps | Inhibition of efflux pumps and biofilm formation. | researchgate.net |

| Chalcone-Triazole Hybrids | Salmonella enterica Typhimurium | AcrAB-TolC system | Effective inhibition of efflux pumps. | nih.gov |

Antibiotic Potentiating Activity Studies (by analogy to related compounds)

A direct consequence of efflux pump inhibition is the potentiation of antibiotic activity. nih.gov By preventing the expulsion of antibiotics, EPIs can lower the minimum inhibitory concentration (MIC) required to kill bacteria, effectively reversing resistance. researchgate.net Chalcones and their derivatives have demonstrated significant potential as antibiotic adjuvants. nih.govnih.govresearchgate.netgsconlinepress.com Studies have shown that these compounds can work synergistically with antibiotics like vancomycin (B549263) and cefotaxime (B1668864) against resistant strains of Enterococcus faecalis and S. aureus. researchgate.net

For example, certain chalcones were able to cause a four-fold decrease in the MIC of vancomycin against a resistant E. faecalis strain. researchgate.net Given the structural analogy, this compound should be evaluated for its ability to enhance the efficacy of existing antibiotics against MDR bacterial strains.

Antitumor and Antiproliferative Activity Research (by analogy to related compounds)

The search for novel anticancer agents is a cornerstone of pharmacological research. Chalcones and other related benzoyl compounds have emerged as a promising class of molecules with significant antitumor and antiproliferative activities against a wide range of cancers. nih.gov Isoliquiritigenin, a natural chalcone, has shown therapeutic potential against breast, colon, lung, and ovarian cancers, as well as leukemia and melanoma. nih.gov Synthetic 2-aryl-4-benzoyl-imidazoles have also been identified as potent antiproliferative agents. nih.gov

The antiproliferative activity of these compounds is often evaluated against various human cancer cell lines. nih.govresearchgate.net For example, certain benzyl (B1604629) analogs of the marine alkaloid makaluvamine, which contain a benzoyl element, showed potent inhibition of the MCF-7 breast cancer cell line. researchgate.net The broad spectrum of activity seen in these related compounds provides a strong rationale for screening this compound for its potential antiproliferative effects.

The anticancer effects of chalcones are often mediated through the induction of programmed cell death pathways, primarily apoptosis and autophagy. nih.govmdpi.comnih.gov Apoptosis is a controlled process of cell suicide, while autophagy is a catabolic process involving the degradation of a cell's own components. Both are critical targets in cancer therapy.

Numerous studies have shown that chalcone derivatives can trigger apoptosis in cancer cells by activating caspases, which are key executioner proteins in the apoptotic pathway. nih.govsemanticscholar.org For instance, 2'-hydroxychalcone (B22705) was found to induce apoptosis in breast cancer cells. mdpi.comresearchgate.net Concurrently, these compounds can also elevate autophagic levels, leading to autophagy-dependent cell death. mdpi.comnih.gov The inhibition of pro-survival signaling pathways, such as NF-κB, is another mechanism by which chalcones exert their effects. mdpi.com This dual ability to induce both apoptosis and autophagy makes this class of compounds particularly interesting. Research into this compound could explore whether it can activate these critical cell death pathways in cancer cells.

| Compound/Class | Cancer Cell Line(s) | Primary Mechanism(s) | Reference |

|---|---|---|---|

| 2'-Hydroxychalcone | MCF-7, CMT-1211 (Breast Cancer) | Induction of autophagy and apoptosis; Inhibition of NF-κB pathway. | mdpi.com |

| Licochalcone A and derivatives | MG63, 143B (Osteosarcoma) | Induction of apoptosis and autophagy. | nih.gov |

| Isoliquiritigenin | Various (Breast, Colon, Lung, etc.) | Induction of apoptosis and autophagy; Cell cycle arrest. | nih.gov |

| Chalcones with Indole (B1671886) Moiety (MIPP, MOMIPP) | HT-1080 (Fibrosarcoma) | Caspase-dependent apoptosis; Induction of autophagic vacuoles. | semanticscholar.org |

Inhibition of Kinase Activity and Cell Cycle Regulation (by analogy to related compounds)

While direct studies on this compound are lacking, research on related benzoyl-containing structures suggests a potential for interaction with kinases and subsequent influence on cell cycle regulation. Kinases are pivotal enzymes that control a vast array of cellular processes, including cell cycle progression, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk

Compounds featuring a benzoyl moiety have been identified as inhibitors of various kinases. For instance, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have demonstrated potent activity as tubulin polymerization inhibitors. By binding to the colchicine (B1669291) site on tubulin, these molecules disrupt microtubule dynamics, which is essential for the formation of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase. nih.gov The structure-activity relationship (SAR) for these compounds revealed that the positioning of methoxy groups on the benzoyl and benzo[b]thiophene rings was critical for their antiproliferative activity. nih.gov

Furthermore, other research has explored ortho-substituted benzamides for their kinase inhibitory profiles. These studies indicate that even minor structural modifications on the benzoyl ring can significantly alter the targeted kinases and the resulting cellular effects, such as the downregulation of pathways involving Erk1/2. x-mol.com The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) in complex with cyclins. nih.gov Molecules that can interfere with the activity of these complexes can halt the cell cycle at specific checkpoints. For example, inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, blocking the G1-to-S phase transition. nih.gov Given that this compound contains a substituted benzoyl group, it is plausible that it could engage with the ATP-binding sites of certain kinases, including CDKs, potentially leading to cell cycle arrest. However, empirical studies are required to confirm such activity and identify specific kinase targets.

Effects on Bone Metabolism and Osteogenesis (by analogy to related compounds)

Research into compounds structurally similar to this compound has revealed potential dual-functional roles in bone health, promoting bone formation while simultaneously inhibiting bone resorption. A notable analogue, Ethyl-3,4-dihydroxybenzoate (EDHB), has been studied for its effects on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Studies have shown that EDHB can induce the differentiation of pre-osteoblasts and human mesenchymal stem cells into mature osteoblasts. This is evidenced by an increase in early markers of osteogenic differentiation, such as alkaline phosphatase (ALP) activity and collagen type I expression, as well as late markers like the formation of bone nodules. nih.gov Concurrently, EDHB has been observed to inhibit the differentiation of osteoclasts. This dual action—promoting osteoblastogenesis while inhibiting osteoclastogenesis—suggests that such compounds could be beneficial in conditions characterized by an imbalance in bone remodeling, such as osteoporosis. x-mol.com The potential for this compound to exert similar effects warrants investigation, given the structural similarities.

Table 1: Effects of Ethyl-3,4-dihydroxybenzoate (EDHB) on Bone Cells

| Cell Type | Effect of EDHB | Markers of Activity |

|---|---|---|

| Pre-osteoblasts / hMSCs | Induction of Differentiation | Increased ALP activity, Collagen type I expression, Bone nodule formation |

hMSCs: human Mesenchymal Stem Cells; ALP: Alkaline Phosphatase; TRAP: Tartrate-resistant acid phosphatase.

Cardiovascular Protection Research (by analogy to related compounds)

Direct evidence linking this compound to cardiovascular protection is absent in the current literature. However, by examining compounds with certain shared structural features, such as methoxyphenols, potential avenues for research can be hypothesized. Methoxyphenol derivatives have been explored as inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathogenesis of atherosclerosis. nih.gov MPO contributes to oxidative stress within the arterial wall and promotes the oxidation of lipoproteins, a key event in the formation of atherosclerotic plaques. Inhibition of MPO by methoxyphenol compounds has been shown to protect lipoproteins from oxidation and may help preserve their normal function, suggesting a potential anti-atherosclerotic effect. nih.gov

While this represents a speculative link, the presence of a methoxyphenyl group in this compound could suggest a potential, albeit unconfirmed, interaction with enzymes involved in cardiovascular pathologies. It is important to note that other compounds, such as icosapent ethyl, which have demonstrated significant cardiovascular risk reduction, are structurally and mechanistically distinct, acting primarily through pathways related to omega-3 fatty acids. nih.govresearchgate.net Therefore, any potential cardiovascular effects of this compound would likely proceed through different mechanisms that require dedicated investigation.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For derivatives of benzoylpropionic acid and related structures, SAR analyses have provided valuable insights into how specific chemical modifications influence their biological activities.

In studies of 3-benzoylpropionic acid derivatives with immunomodulatory properties, the nature and position of substituents on the benzene (B151609) ring were found to be important for their activity in suppressing adjuvant-induced arthritis. nih.gov The analysis suggested that the electronic effects and the structural features of the substituent played a key role. nih.gov Similarly, for other benzoyl derivatives, such as those with antimicrobial activity, the presence of electron-withdrawing groups and the type of heterocyclic system fused to the benzoyl moiety were critical determinants of potency and spectrum of activity. esisresearch.org

SAR studies on benzimidazole (B57391) derivatives as anti-inflammatory agents have highlighted that substitutions at various positions on the benzimidazole scaffold significantly influence activity. The interaction with targets like cyclooxygenase (COX) and cannabinoid receptors is highly dependent on the specific substituents. researchgate.net This underscores the principle that the biological activity of benzoyl-containing compounds is finely tuned by their substitution patterns. For this compound, the methoxy group at the para-position of the benzoyl ring and the ethyl propionate (B1217596) side chain are key structural features. Any modification to these groups, such as altering the position of the methoxy group, replacing it with other functional groups, or changing the length of the ester chain, would be expected to significantly impact its biological profile.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene | - |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide | - |

| 3-benzoylpropionic acid | - |

| 3-benzoyl-4-mercaptobutyric acid | - |

| Ethyl-3,4-dihydroxybenzoate | EDHB |

In Silico Studies for Biological Target Prediction and Molecular Docking

In silico methodologies, including biological target prediction and molecular docking, are powerful computational tools in drug discovery for identifying potential protein targets and elucidating the molecular interactions of a compound. While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally related compounds, such as chalcones and β-keto esters, provides valuable insights into its potential biological activities. These studies help to construct a theoretical framework for the pharmacological potential of this compound class.

Computer-aided drug design workflows have been successfully applied to predict the activity of chalcone-like compounds, which share structural similarities with the benzoylpropionate core. nih.gov One common approach is the use of structure-based pharmacophore screening to predict potential biological targets. nih.gov For instance, web servers like PharmMapper can be utilized to rank potential protein targets for a small molecule by fitting it against a database of experimentally determined protein structures. nih.gov This methodology has been used to identify potential anti-malarial and anti-tubercular targets for chalcone derivatives. nih.gov

Molecular docking is another critical in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been widely applied to chalcone derivatives to explore their potential as anti-cancer agents. In one study, a library of 2,640 chalcone derivatives was screened against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a known cancer target. nih.gov The docking results identified compounds with high negative docking scores, indicating a strong binding affinity, which in some cases was superior to the reference drug, erlotinib. nih.gov Such studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with conserved residues in the protein's active site. nih.gov

Similarly, computational analyses have been performed on β-keto esters, which also bear resemblance to this compound. These studies have investigated their antibacterial potential by targeting proteins involved in bacterial quorum sensing, such as LasR and LuxS. nih.govresearchgate.net Molecular docking and molecular dynamics calculations are used to assess the binding efficiency and stability of the compound-protein complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of in silico analysis. 3D-QSAR models have been developed for chalcone derivatives to establish a quantitative relationship between their chemical structure and biological activity, such as their antitumor properties. scirp.orgscispace.com These models can predict the activity of new, untested compounds and guide the design of more potent analogs. scirp.orgscispace.com

The insights gained from these computational studies on related molecules suggest that this compound could be a candidate for similar investigations. Such studies could predict its potential biological targets and help in designing future experimental research. The table below summarizes representative findings from molecular docking studies on analogous compounds, illustrating the type of data generated from such computational analyses.

Table 1: Representative Molecular Docking Data for Structurally Related Compounds This table presents findings for compounds structurally analogous to this compound to illustrate the outcomes of in silico studies. Data for this compound itself is not available.

| Compound Class | Target Protein | Software/Method | Key Finding (e.g., Docking Score) | Reference |

| Chalcone Derivative | EGFR-TK | AutoDock Vina | Docking Score: -11.4 kcal/mol for the most potent compound | nih.gov |

| Chalcone Derivative | COX-2 | iGEMDOCK | Identification of a "chalcone hit" with high binding affinity | researchgate.net |

| 1-allyl-3-benzoylthiourea Analog | DNA gyrase subunit B | Not Specified | Rerank Score: -91.2304 for the best analog | mui.ac.irnih.gov |

| β-Keto Ester Analog | LasR and LuxS (Quorum Sensing Proteins) | Not Specified | Compound 8 showed the most promising interaction potential | nih.govresearchgate.net |

| 2-(3-benzoylphenyl) propanoic acid derivative | Cyclooxygenases and MMPs | Not Specified | Provided insights into dual-target inhibition for cancer treatment | scilit.comtechnologynetworks.com |

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Rates in Environmental Compartments

Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the biodegradation pathways or rates of Ethyl 3-(4-methoxybenzoyl)propionate in environmental compartments such as soil, water, or sediment. While research exists on the degradation of other structurally related compounds, such as aryloxyphenoxy-propionates and p-ethylphenol, this data cannot be extrapolated to predict the behavior of this compound. nih.govresearchgate.net The degradation of chemical compounds in the environment is highly dependent on their specific molecular structure and the prevailing environmental conditions.

Environmental Persistence and Mobility Assessment

There is currently a lack of specific research data on the environmental persistence and mobility of this compound.

Soil Adsorption and Leaching Potential

No studies were identified that specifically investigated the soil adsorption coefficient (Koc) or the leaching potential of this compound. Such studies are crucial for understanding the compound's likelihood of remaining in the soil or migrating to groundwater. For context, studies on other compounds, such as the herbicide fenoxaprop-P-ethyl, have determined soil-specific adsorption coefficients and observed its movement in soil columns, but these findings are not applicable to this compound. researchgate.net

Aquatic Mobility and Distribution

Information regarding the aquatic mobility and distribution of this compound is not available in the current scientific literature. Assessing a compound's behavior in aquatic systems would typically involve determining its water solubility, vapor pressure, and its potential to partition between water, sediment, and biota.

Ecotoxicity Studies in Representative Aquatic and Terrestrial Organisms

No ecotoxicity studies for this compound concerning representative aquatic or terrestrial organisms were found. Such studies would be necessary to determine the potential adverse effects of the compound on various trophic levels, including algae, invertebrates, fish, and soil-dwelling organisms. Without this data, the ecotoxicological profile of this compound remains unknown.

Life Cycle Assessment (LCA) in the Context of Production and Application